molecular formula C13H9Cl2N3O B11994271 N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11994271
M. Wt: 294.13 g/mol
InChI Key: OHBRZOCLOVUZMC-CAOOACKPSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine-2-carbohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is then cooled, and the resulting product is filtered and purified, usually by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Substituted derivatives at the chlorinated positions.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiproliferative and antioxidative properties, making it a candidate for anticancer and antioxidant therapies.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The azomethine group can form coordination bonds with metal ions, influencing the electronic distribution in the coordination sphere. This interaction can modulate the activity of enzymes or other biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the 2,4-dichlorophenyl group, which can enhance its reactivity and biological activity compared to other Schiff bases. The dichlorophenyl group can participate in additional interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H9Cl2N3O/c14-10-5-4-9(11(15)7-10)8-17-18-13(19)12-3-1-2-6-16-12/h1-8H,(H,18,19)/b17-8+

InChI Key

OHBRZOCLOVUZMC-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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